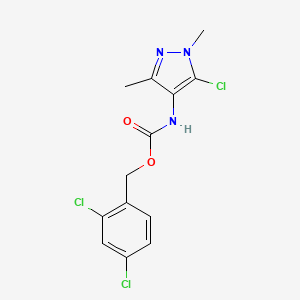

5-Bromo-3-methyl-2-(pyrrolidin-3-yloxy)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

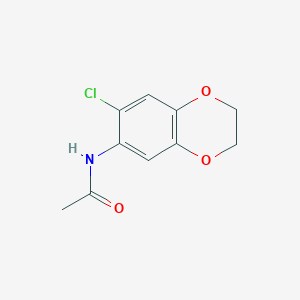

“5-Bromo-3-methyl-2-(pyrrolidin-3-yloxy)pyridine” is a chemical compound with the molecular formula C8H10BrN3O . It has a molecular weight of 244.09 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “5-Bromo-2-methylpyridin-3-amine” involves a Suzuki cross-coupling reaction . This reaction involves the use of 5-bromo-2-methylpyridin-3-amine as the raw material, with arylboronic acids .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10BrN3O/c9-6-3-11-8 (12-4-6)13-7-1-2-10-5-7/h3-4,7,10H,1-2,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or through further literature search.科学的研究の応用

Electrochemical and Quantum Studies

A study explored the corrosion inhibition properties of newly synthesized phenolic Schiff bases compounds, including derivatives related to the chemical of interest, on carbon steel in acidic and chloride-containing media. The compounds showed significant inhibition activity, with one achieving a 92.8% efficiency at an optimal concentration. The adsorption of these inhibitors on carbon steel surfaces followed Langmuir's adsorption isotherm, indicating a combined physical and chemical nature of adsorption. Quantum chemical methods supported these findings, demonstrating the compounds' potential in material protection and surface science applications (El-Lateef et al., 2015).

Photoinduced Tautomerization Studies

Research on 2-(1H-pyrazol-5-yl)pyridines and their derivatives, including bromo-substituted variants, revealed the occurrence of three types of photoreactions: excited-state intramolecular and intermolecular proton transfer, and solvent-assisted double-proton transfer. These findings are crucial for understanding the photophysical properties of such compounds, which can be applied in the development of new photoreactive materials (Vetokhina et al., 2012).

Synthesis of Key Intermediates

A method for the synthesis of 5-methyl-3-(bromomethyl)pyridine, a key intermediate in producing rupatadine, was reported. The process is highlighted for its simplicity, efficiency, and environmental friendliness, underscoring the compound's significance in pharmaceutical synthesis (Guo et al., 2015).

Functionalized Piperidines Synthesis

A study on the rearrangement of 5-(bromomethyl)-1-pyrrolinium bromides with alkoxides showcased the production of functionalized piperidines. This research contributes to organic synthesis, offering pathways to synthesizing compounds with potential medicinal properties (Kimpe et al., 1996).

Color Tuning in Iridium Complexes

The role of ancillary ligands, including 5-bromo-2-(1H-tetrazol-5-yl)pyridine derivatives, in color tuning of iridium complexes was investigated. This research is essential for developing new photophysical materials, potentially applicable in light-emitting devices (Stagni et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 . This indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), may be harmful if inhaled (H332), and may cause respiratory irritation (H335) . The precautionary statements are P261-P280-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

特性

IUPAC Name |

5-bromo-3-methyl-2-pyrrolidin-3-yloxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-7-4-8(11)5-13-10(7)14-9-2-3-12-6-9/h4-5,9,12H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKBAZQNJJIHBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC2CCNC2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)sulfanyl]-1-phenyl-1-ethanone oxime](/img/structure/B2915043.png)

![2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B2915046.png)

![8-fluoro-2-(3-methylthiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2915048.png)

![1-(3-chlorophenyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2915050.png)

![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2915051.png)

![6-ethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2915053.png)

![7-hexyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2,4,7,8-Tetramethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2915059.png)

![3-(benzo[d][1,3]dioxole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2915062.png)